
Cephapirin sodium
Übersicht
Beschreibung
Cephapirin-Natrium ist ein Cephalosporin-Antibiotikum der ersten Generation, das gegen eine Vielzahl von grampositiven und gramnegativen Bakterien wirksam ist. Es wird häufig in der Veterinärmedizin eingesetzt und wurde früher in der Humanmedizin unter dem Handelsnamen Cefadyl verwendet. Cephapirin-Natrium ist bekannt für seine Resistenz gegen Beta-Lactamase, wodurch es gegen Staphylokokken wirksam ist, mit Ausnahme von Methicillin-resistenten Stämmen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cephapirin-Natrium wird aus 7-Aminocephalosporansäure (7-ACA) synthetisiert. Der Syntheseweg beinhaltet die Reaktion von 7-ACA mit Bromacetylchlorid zur Bildung eines Amids. Dieser Zwischenstoff wird dann mit 4-Thiopyridin umgesetzt, um die Halogruppe zu verdrängen, wodurch Cephapirin gebildet wird .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Cephapirin-Natrium durch die Reaktion von 7-ACA mit Bromacetylchlorid unter kontrollierten Bedingungen hergestellt. Auf die Reaktion folgt die Verdrängung der Halogruppe mit 4-Thiopyridin. Das Endprodukt wird gereinigt und in seine Natriumsalzform umgewandelt, um es in injizierbaren Formulierungen zu verwenden .
Analyse Chemischer Reaktionen
Hydrolysis of the β-Lactam Ring
The β-lactam ring in cephapirin sodium is highly susceptible to hydrolysis, particularly under acidic or alkaline conditions. This reaction compromises its antibacterial activity and generates hydrolyzed cephapirin.
Key Findings :
-
Hydrolysis occurs rapidly in aqueous solutions, with degradation accelerated by elevated temperatures or extreme pH levels .
-
Hydrolyzed cephapirin retains the cephalosporin core but lacks the intact β-lactam ring required for bacterial cell wall synthesis inhibition .
Analytical Detection :
-
Ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometry (MS/MS) detects hydrolyzed products at trace levels (limit of detection [LOD]: 0.15 ppb) .
-
Electrospray ionization–ion trap tandem MS (LC-MS/MS) confirms hydrolyzed cephapirin in milk samples, with a detection limit of ~1 ng/mL .
Lactone Formation
Intramolecular cyclization of this compound leads to lactone derivatives, particularly under storage or extraction conditions.
Identified Compounds :
-
Cephapirin lactone : Formed via esterification between the carboxylic acid group and the β-lactam nitrogen .
-
Reduced cephapirin lactone : A novel degradant identified in bovine milk, likely resulting from lactone reduction under reducing conditions .
Stability Implications :
-
Lactone formation reduces antibacterial efficacy and complicates residue detection in biological matrices .
Deacetylation to Desacetylcephapirin
Enzymatic or hydrolytic cleavage of the acetyl group at the C3 position produces desacetylcephapirin, a primary metabolite.
Metabolic Significance :
-
Desacetylcephapirin persists in milk as long as the parent drug, with comparable detection limits (~1 ng/mL) .
-
This metabolite retains partial antibacterial activity but is less potent than this compound .
Analytical Validation :
Parameter | This compound | Desacetylcephapirin |
---|---|---|
Retention time (min) | 3.0 | 4.4 |
LOD (ppb) | 0.151 | 0.152 |
LOQ (ppb) | 0.412 | 0.411 |
Linearity (R²) | 0.9998 | 0.9994 |
Data from UHPLC-MS/MS validation .
Degradation During Pharmaceutical Manufacturing
Trace residues of this compound in reactor rinse solutions necessitate stringent cleaning protocols to prevent cross-contamination.
Critical Parameters :
-
Chromatographic separation on an XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) with 0.15% formic acid/acetonitrile mobile phases .
-
Mass spectrometry transitions:
Environmental and Biological Implications
-
Allergenic Potential : Hydrolysis products and lactones may trigger allergic reactions in sensitive individuals, necessitating residue limits ≤0.4 ppb in pharmaceuticals .
-
Antimicrobial Resistance : Degradation products in environmental matrices (e.g., water, soil) could contribute to resistance gene propagation .
Wissenschaftliche Forschungsanwendungen
Treatment of Bovine Mastitis
Cephapirin sodium is primarily utilized for the intramammary treatment of mastitis in lactating cows. Mastitis, an inflammation of the mammary gland, is often caused by bacterial infections, predominantly by Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The drug is administered through intramammary infusions, typically in a dosage of 200 mg per quarter, with a second treatment given 12 hours later if necessary .
Efficacy Studies :
- A study demonstrated that this compound showed comparable efficacy to a combination of antimicrobials (tetracycline, neomycin, and bacitracin) for treating nonsevere clinical mastitis. The noninferiority analysis indicated that this compound was effective for pathogen cure and extended clinical cure rates .
- Another trial compared this compound with ceftiofur hydrochloride, showing noninferiority in bacteriological cure rates for gram-positive cases and clinical cure rates overall .
Other Veterinary Uses
Beyond mastitis treatment, this compound has been explored for its effectiveness against various infections in livestock:
- It has been used for treating infections such as septicemia and skin infections caused by susceptible strains of bacteria .
- Its application extends to intrauterine antibiotic infusion for treating chronic endometritis in cows, highlighting its versatility in managing reproductive health issues in cattle .
Safety and Resistance Considerations
While this compound is generally well-tolerated in cattle, concerns about antibiotic resistance necessitate careful management:
- Adhering to guidelines for appropriate use can help mitigate the development of resistance among mastitis-causing pathogens.
- The importance of good herd management practices alongside antibiotic treatment is emphasized to prevent reinfection and ensure sustainable use of antibiotics .
Comparative Efficacy Data
Wirkmechanismus
Cephapirin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Cephalothin: Ein weiteres Cephalosporin der ersten Generation mit ähnlichen antibakteriellen Eigenschaften.
Cefazolin: Ein Cephalosporin der ersten Generation mit einem breiteren Wirkungsspektrum.
Cefadroxil: Ein orales Cephalosporin der ersten Generation, das zur Behandlung verschiedener Infektionen eingesetzt wird.
Einzigartigkeit: Cephapirin-Natrium ist einzigartig aufgrund seiner hohen Resistenz gegen Beta-Lactamase und seiner Wirksamkeit gegen eine Vielzahl von Bakterien. Im Gegensatz zu einigen anderen Cephalosporinen ist es speziell für die injizierbare Anwendung formuliert und findet sowohl in der Human- als auch in der Veterinärmedizin Anwendung .
Biologische Aktivität
Cephapirin sodium is a first-generation cephalosporin antibiotic with broad-spectrum antimicrobial activity, primarily used for treating bacterial infections in both humans and animals. This article delves into its biological activity, efficacy, safety, and relevant case studies.
Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity, leading to cell lysis and death. This mechanism is typical of β-lactam antibiotics, making cephapirin effective against a variety of Gram-positive and some Gram-negative bacteria.
Antimicrobial Spectrum
This compound has demonstrated significant activity against various pathogens. In clinical studies, it showed comparable efficacy to cephalothin against strains of:
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
- Staphylococcus aureus
- Diplococcus pneumoniae
- Pseudomonas species
The minimum inhibitory concentrations (MICs) for these organisms were effectively achieved in serum levels during treatment .
Case Studies and Trials
- Clinical Evaluation in Humans :
- Mastitis Treatment in Cattle :
- In Vitro Studies :
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported:
- Bone Marrow Suppression : A case of leukopenia and neutropenia was observed, which resolved after discontinuation of the drug.
- Injection Site Reactions : Pain at the injection site was noted with intramuscular administration, although intravenous administration resulted in less discomfort .
Quantification and Detection Methods
Recent advancements have led to the development of sensitive methods for quantifying cephapirin in biological samples:
Parameter | Cephapirin | Ceftiofur |
---|---|---|
Limit of Detection (LOD) | 0.15 ppb | 0.15 ppb |
Limit of Quantification (LOQ) | 0.4 ppb | 0.41 ppb |
Linearity Range | 0.4 to 1.5 ppb | 0.4 to 1.5 ppb |
Recovery Rate | 94% | 96% |
This method is crucial for ensuring compliance with regulatory standards regarding antibiotic residues in food products .
Eigenschaften
CAS-Nummer |
24356-60-3 |
---|---|
Molekularformel |
C17H17N3NaO6S2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1 |
InChI-Schlüssel |
FKAFVHOJYJGQLK-OALZAMAHSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
24356-60-3 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
21593-23-7 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
SOL IN WATER /CEPHAPIRIN SODIUM/ VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/ 1.51e-01 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BL P 1322 BL-P 1322 BLP 1322 Brisfirina Céfaloject Cefadyl Cefapirin Cephapirin Cephapirin Monosodium Salt Cephapirin Sodium Cephapirin, Sodium Monosodium Salt, Cephapirin Salt, Cephapirin Monosodium Sodium Cephapirin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephapirin sodium exert its antibacterial activity?
A1: this compound, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.
Q3: Can this compound be frozen and thawed without compromising its stability?
A3: Yes, research indicates that this compound admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []
Q4: Are there specific storage recommendations for this compound?
A4: The presence of impurities in commercial this compound samples suggests that it should be stored in closed containers to minimize degradation. []
Q5: How long does it take for this compound to be eliminated from milk after intramammary infusion?
A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary this compound (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []
Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of this compound after intramammary infusion?
A6: Yes, a study revealed that this compound concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []
Q7: What is the efficacy of this compound in treating mastitis caused by Staphylococcus aureus?
A7: Both a 5-day extended therapy [] and a treatment program where this compound was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.
Q8: Has this compound been evaluated for the treatment of non-severe clinical mastitis?
A8: Yes, a non-inferiority field trial indicated that this compound is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []
Q9: Is there evidence to suggest that this compound is effective against gram-positive mastitis pathogens?
A9: While this compound demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []
Q10: Are there concerns regarding the development of resistance to this compound?
A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on this compound resistance patterns and trends is recommended.
Q11: What are the potential adverse effects associated with this compound use in humans?
A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.
Q12: Can beta-cyclodextrin be used to reduce this compound residues in milk?
A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []
Q13: What analytical methods have been used to quantify this compound in biological samples?
A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]
Q14: How does this compound compare to other cephalosporin antibiotics?
A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to this compound. [, ] Another study found comparable efficacy between this compound and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.